molecular formula C9H20O B126132 2-Octanol, 2-methyl- CAS No. 628-44-4

2-Octanol, 2-methyl-

Cat. No. B126132
CAS RN: 628-44-4
M. Wt: 144.25 g/mol
InChI Key: KBCNUEXDHWDIFX-UHFFFAOYSA-N
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Description

Enantioselective Synthesis of 2-Methyl-4-Octanol

The compound 2-methyl-4-octanol has been identified as a significant aggregation pheromone for certain Curculionidae species, which are sugarcane weevils. The enantioselective synthesis of both (R)- and (S)-2-methyl-4-octanol is described, highlighting the importance of chirality in biological activity. The synthesis process for (S)-2-methyl-4-octanol involves five steps with a 20% overall yield, while the (R)-enantiomer is produced in six steps with a 14% overall yield, starting from commercially available isovaleryl chloride. A critical step in this synthesis is the asymmetric reduction of ethyl 5-methyl-3-oxohexanoate using Saccharomyces cerevisiae, which results in the (S)-alcohol with good yield and high enantiomeric excess .

Synthesis of 2-Methyl Octanoic Acid

2-Methyl octanoic acid is another compound of interest due to its role as a synthon in the sex pheromone of the pine sawfly. The synthesis of this compound is achieved through a multi-step process starting from diethyl malonate. The process includes hexylation, methylation, hydrolysis, and decarboxylation steps, culminating in a yield of approximately 24.2%. This synthesis pathway is crucial for the production of the sex pheromone, which has implications for understanding and potentially controlling the behavior of the pine sawfly .

Molecular Structure Analysis

While the provided data does not include detailed molecular structure analysis, the synthesis processes described for both compounds indicate the importance of stereochemistry and functional group transformations. The enantioselective synthesis of 2-methyl-4-octanol and the production of 2-methyl octanoic acid both involve careful consideration of molecular structures to achieve the desired outcomes, which are biologically active compounds with specific configurations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and require precise control over reaction conditions. For instance, the asymmetric reduction step in the synthesis of 2-methyl-4-octanol using yeast is a bio-catalytic process that highlights the intersection of organic chemistry and biotechnology. Similarly, the synthesis of 2-methyl octanoic acid involves classical organic transformations such as alkylation and decarboxylation, which are fundamental reactions in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not explicitly detailed in the provided data. However, the synthesis and application of these compounds as pheromones suggest that their physical properties, such as volatility and solubility, are tailored to suit their biological function. The chemical properties, including stability and reactivity, are also likely optimized to ensure the compounds are effective in their role as pheromones .

Scientific Research Applications

Process Hazard Evaluation in Catalytic Oxidation

In 2019, Yue Sun and colleagues evaluated the hazards associated with the catalytic oxidation of 2-octanol to 2-octanone, using calorimetric and analytical techniques. They identified reaction pathways and safety issues, including exothermic reactions and the generation of non-condensable gases. This research provides essential information for the safe design and scaling up of this process, crucial for industrial applications (Sun et al., 2019).

Role in Nonaqueous Systems of Sodium Dodecyl Sulfate

A study by A. Ceglie et al. in 1991 explored the role of octanol in nonaqueous systems of sodium dodecyl sulfate. They found that octanol could induce the formation of organized solutions or act as a structure breaker, depending on the solvent. This study highlights the chemical versatility of octanol and its potential use in various industrial applications (Ceglie et al., 1991).

Structural Transformation in Liquid Octyl Alcohols

G. P. Johari and W. Dannhauser in 1968 investigated the structural transformation in liquid octyl alcohols, including 2-octanol. They proposed a model involving H-bonded linear chains, dimer rings, and monomers to explain the observed physical properties. This research contributes to our understanding of the molecular structure and behavior of octyl alcohols (Johari & Dannhauser, 1968).

Microbial Biotransformations in Biphasic Systems

Molinari et al. in 1998 explored the microbial enantioselective reduction of 2-octanol. They discovered that performing the transformation in the presence of a suitable organic solvent enhances stereoselectivity. This finding is significant for biotechnological applications, especially in producing optically pure compounds (Molinari et al., 1998).

Application in Liquid-Phase Microextraction

In 2014, Rosero-Moreano et al. used 1-octanol in a three-phase hollow-fiber liquid-phase microextraction method for enhancing the sensitivity of determining biocides in adhesives. This method, which includes 1-octanol as the organic phase, demonstrates the utility of octanol in analytical chemistry (Rosero-Moreano et al., 2014).

Investigation of Frother Addition in Flotation Processes

Hongzheng Zhu and colleagues in 2020 studied the impact of frother addition, including 2-octanol, in coal flotation. They found that the vapor mode of frother addition resulted in higher yield and recovery, indicating the importance of 2-octanol in enhancing industrial flotation processes (Zhu et al., 2020).

Safety And Hazards

2-Methyl-2-octanol is flammable and containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is recommended to ensure adequate ventilation, use personal protective equipment as required, keep people away from and upwind of spill/leak, evacuate personnel to safe areas, remove all sources of ignition, take precautionary measures against static discharges, and it should not be released into the environment .

properties

IUPAC Name

2-methyloctan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-5-6-7-8-9(2,3)10/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCNUEXDHWDIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060855
Record name 2-Octanol, 2-methyl-
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Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Octanol, 2-methyl-

CAS RN

628-44-4
Record name 2-Methyl-2-octanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylheptyl alcohol
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Record name 2-Octanol, 2-methyl-
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Record name 2-Octanol, 2-methyl-
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Record name 2-Octanol, 2-methyl-
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Record name 2-methyloctan-2-ol
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Record name 1,1-DIMETHYLHEPTYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
C Orrenius, N Öhrner, D Rotticci, A Mattson, K Hult… - Tetrahedron …, 1995 - Elsevier
The lipase B of the Candida antarctica yeast displays high enantioselectivity in transesterification reactions with chiral secondary alcohols in non-aqueous media. This was exploited to …
Number of citations: 84 www.sciencedirect.com
CM Young - The Korean Journal of Community Living Science, 2005 - koreascience.kr
We investigated the changes of volatile flavor components from Codonopsis lanceolata, which were packed in woven polypropylene (WP) film or low density polyethylene (LDPE) film …
Number of citations: 3 koreascience.kr
O Hae-Sook - Korean Journal of Plant Resources, 2006 - koreascience.kr
We investigated the changes in the volatile flavor components of domesticated Codonopsis lanceolata, which were packed in woven polypropylene (WP) film or low density …
Number of citations: 0 koreascience.kr
GP Johari, W Dannhauser - Conference on Electrical Insulation …, 1967 - ieeexplore.ieee.org
Equilibrium dielectric constants and densities of 3-octanol, 2-octanol, 2-methyl-3-heptanol, and 5-methyl-3-heptanol (hereafter referred to as 7;3, 7;2, 2;3, and 5;3, respectively) were …
Number of citations: 0 ieeexplore.ieee.org
NM Roscher, CK Nguyen - The Journal of Organic Chemistry, 1985 - ACS Publications
Investigations on the oxidation of simple alcohols by bromine in aqueous solution were initiated by Bugarszky. 1 He found that oxidation of dilute aqueous solutions of ethanol (1 to 4% …
Number of citations: 8 pubs.acs.org
M Okamoto - Journal of Physical Chemistry, 1990 - ACS Publications
Conclusions The photochemistry of 1, 1-dichloroethene has been studied in both krypton and xenon matrices at a variety of wavelengths. Known isomerization and elimination products …
Number of citations: 10 pubs.acs.org
Y Li, G Dong, X Bai, A Aimila, X Bai… - Natural Product …, 2021 - Taylor & Francis
In order to solve the problem of inaccuracy of using GC-QTOF-MS combined with NIST14 database in analyzing Ruta graveolens L. essential oil components, systematic isolation and …
Number of citations: 8 www.tandfonline.com
GV de Melo Pereira, VT Soccol, A Pandey… - International journal of …, 2014 - Elsevier
During wet processing of coffee, the ripe cherries are pulped, then fermented and dried. This study reports an experimental approach for target identification and selection of indigenous …
Number of citations: 189 www.sciencedirect.com
DK Shaffer - 1977 - search.proquest.com
have been used, the quality is heavily dependent upon the quality of the original Page 1 GGGGGGGGGGGG GGG aaLLL This material was produced from a microfilm copy of the …
Number of citations: 0 search.proquest.com
S Lappalainen, AL Pasanen, P Pasanen… - Agricultural and Food …, 1997 - journal.fi
The high relative humidity of the air and many potential growth media, such as bedding materials, hay and grains in the horse stable, for example, provide suitable conditions for fungal …
Number of citations: 6 journal.fi

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